1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-15-4-10-18(11-5-15)26(24,25)23-14-13-22-12-2-3-19(22)20(23)16-6-8-17(21)9-7-16/h2-12,20H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLXRIDKLZKBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves a multi-step process. One common method includes the following steps :
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound has garnered attention for its promising biological activities:
1. Anti-Tubercular Activity
Research indicates that derivatives of tetrahydropyrrolo[1,2-a]pyrazines exhibit significant anti-tubercular properties against Mycobacterium tuberculosis. For instance, studies have shown that certain substituted compounds demonstrate potent inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM.
2. N-Methyl-D-Aspartate Receptor Modulation
The compound has been evaluated for its interaction with N-methyl-D-aspartate receptors (NMDARs), which play a critical role in synaptic transmission and are implicated in neurological disorders such as Alzheimer's disease and schizophrenia. Its potential as a selective positive allosteric modulator (PAM) for specific NMDAR subtypes has been highlighted in various studies.
Study 1: Evaluation of Anti-Tubercular Properties
A study synthesized several derivatives based on the tetrahydropyrrolo[1,2-a]pyrazine scaffold. The results indicated that compounds with specific substitutions exhibited enhanced activity against Mycobacterium tuberculosis. The research utilized both in vitro assays and molecular docking studies to elucidate the interactions contributing to their efficacy.
| Compound Name | IC50 (μM) | IC90 (μM) | Target |
|---|---|---|---|
| Compound A | 1.35 | 3.73 | M. tuberculosis |
| Compound B | 2.18 | 4.00 | M. tuberculosis |
| Compound C | - | - | NMDAR (GluN2C/D) |
Study 2: Modulation of NMDAR Activity
Another investigation focused on the modulation of NMDARs by derivatives similar to our compound. The study found that modifications to the core structure significantly improved lipophilicity and solubility while maintaining or enhancing potency.
| Structural Modification | Effect on Activity |
|---|---|
| Phenyl substitution | Enhanced potency |
| Tosyl group addition | Improved solubility |
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:
Pyrrolopyrazine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity and chemical properties.
Imidazo[1,2-a]pyridines: These compounds also contain a fused heterocyclic ring system and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties.
Biological Activity
1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research sources.
Chemical Structure and Properties
The compound features a unique fused structure that combines a tetrahydropyrrolo framework with a pyrazine ring. The presence of the 4-chlorophenyl and tosyl groups enhances its reactivity and biological profile. The molecular formula is with a molecular weight of approximately 319.77 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and functionalization. Common methods include:
- Cyclization of substituted pyrazines with appropriate electrophiles.
- Tosylation to introduce the tosyl group which enhances solubility and stability.
Anticancer Activity
Research indicates that compounds in this class exhibit significant anticancer properties. For example, studies have demonstrated that related tetrahydropyrrole derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported that certain derivatives showed IC50 values in the micromolar range against various cancer cell lines, suggesting substantial cytotoxic effects .
Antifungal and Antitubercular Activity
The compound's structural analogs have been evaluated for antifungal and antitubercular activities. For instance, derivatives containing similar fused pyrrole structures have shown promising results against Mycobacterium tuberculosis and several fungal strains. These findings suggest that the biological activity may extend to antimicrobial properties as well .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of key enzymes involved in cell proliferation.
- Modulation of apoptotic pathways , leading to increased cancer cell death.
- Antioxidant properties , which may contribute to their protective effects against oxidative stress in cells .
Case Study 1: Anticancer Efficacy
A study published in PubMed evaluated a series of tetrahydropyrrole derivatives for their anticancer activity. The results indicated that compounds with similar structural motifs to this compound exhibited significant inhibition of cell growth in breast cancer cells (MCF-7) with an IC50 value of approximately 5 µM .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal potential of related pyrazole derivatives. The study found that specific compounds demonstrated effective inhibition against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
